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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of IAG933 combination therapies, supported by preclinical
experimental data. IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that
directly targets the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo
signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers.
This guide details the synergistic effects of combining IAG933 with targeted therapies, offering
insights into potential therapeutic strategies.

Preclinical Efficacy of IAG933 Combination
Therapies

IAG933 has demonstrated significant antitumor activity as a monotherapy and in combination
with inhibitors of the MAPK/KRAS signaling pathway in various preclinical cancer models.[3][4]
[5] The combination approach is particularly promising for tumors that are not driven by Hippo
pathway mutations but are dependent on MAPK signaling, such as those with KRAS, EGFR, or
MET alterations.[2][3][5]

IAG933 in Combination with KRAS G12C Inhibitor
(JDQ443)

In preclinical studies involving KRAS G12C-mutated non-small cell lung cancer (NSCLC) and
colorectal cancer (CRC) cell lines, the combination of IAG933 with the KRAS G12C inhibitor

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b10862049?utm_src=pdf-interest
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://pubmed.ncbi.nlm.nih.gov/38565920/
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/83/8_Supplement/LB319/725424/Abstract-LB319-IAG933-a-selective-and-orally
https://www.researchgate.net/publication/370031436_Abstract_LB319_IAG933_a_selective_and_orally_efficacious_YAP1WWTR1TAZ-panTEAD_protein-protein_interaction_inhibitor_with_pre-clinical_activity_in_monotherapy_and_combinations
https://oak.novartis.com/49234/
https://pubmed.ncbi.nlm.nih.gov/38565920/
https://aacrjournals.org/cancerres/article/83/8_Supplement/LB319/725424/Abstract-LB319-IAG933-a-selective-and-orally
https://oak.novartis.com/49234/
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://www.benchchem.com/product/b10862049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative
- Check Availability & Pricing

JDQ443 has shown a strong synergistic benefit.[1] In vivo, the addition of IAG933 to JDQ443
treatment led to deeper and more sustained tumor regressions in NSCLC xenograft models.[1]

Cell Line Cancer Type Combination Benefit

Deepened response to

NCI-H2122 NSCLC _
JDQ443 in xenografts[1]

Strong combination benefit in

Various NSCLC, CRC )
cell lines[1]

IAG933 in Combination with EGFR Inhibitor
(Osimertinib)
The combination of IAG933 with the EGFR inhibitor osimertinib has shown enhanced antitumor

benefits. In an EGFR-mutated NSCLC cell-derived xenograft (CDX) model (NCI-H1975), this
combination resulted in rapid tumor regression.[1]

Xenograft Model Cancer Type Combination Effect

Enhanced antitumor benefit

NCI-H1975 EGFR-mutant NSCLC ) ) )
leading to rapid regression[1]

IAG933 in Combination with MET Inhibitor (Capmatinib)

In a MET-amplified lung cancer CDX model (EBC-1), the combination of IAG933 with the MET
inhibitor capmatinib induced profound tumor shrinkage, highlighting its potential to overcome
resistance to MET-targeted therapies.[1]

Xenograft Model Cancer Type Combination Effect

EBC-1 MET-amplified Lung Cancer Profound tumor shrinkage[1]

Signaling Pathways and Mechanism of Action

IAG933 functions by disrupting the interaction between the transcriptional co-activators
YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).[1] This prevents the nuclear
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translocation of YAP/TAZ and subsequent transcription of genes involved in cell proliferation
and survival. The Hippo pathway, which is a key regulator of organ size and tissue
homeostasis, normally phosphorylates and inactivates YAP/TAZ. In many cancers, this
pathway is dysregulated, leading to YAP/TAZ-TEAD-driven tumorigenesis.

The MAPK/KRAS pathway is another critical signaling cascade that controls cell growth,
differentiation, and survival. Mutations in this pathway, such as in KRAS or EGFR, are common
oncogenic drivers. The synergistic effect of combining IAG933 with MAPK/KRAS inhibitors is
thought to arise from the co-dependence of some tumors on both pathways for their growth
and survival. By simultaneously blocking these two key oncogenic signaling nodes, a more
potent and durable anti-cancer effect can be achieved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [IAG933 Combination Therapy: A Statistical and
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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